5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid

Physicochemical profiling Drug-like properties Solubility prediction

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176‑76‑2) is a bi‑heterocyclic small‑molecule scaffold that integrates a 4‑bromopyrazole moiety with a 3‑methylfuran‑2‑carboxylic acid core. With a molecular weight of 285.09 g mol⁻¹ (C₁₀H₉BrN₂O₃), it satisfies Lipinski’s Rule‑of‑Five criteria and serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and other areas requiring late‑stage diversification.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.097
CAS No. 1183176-76-2
Cat. No. B2803501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid
CAS1183176-76-2
Molecular FormulaC10H9BrN2O3
Molecular Weight285.097
Structural Identifiers
SMILESCC1=C(OC(=C1)CN2C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C10H9BrN2O3/c1-6-2-8(16-9(6)10(14)15)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15)
InChIKeyWLCLQBADVCRIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176-76-2) – Heterocyclic Building-Block Profile for Procurement Decisions


5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176‑76‑2) is a bi‑heterocyclic small‑molecule scaffold that integrates a 4‑bromopyrazole moiety with a 3‑methylfuran‑2‑carboxylic acid core . With a molecular weight of 285.09 g mol⁻¹ (C₁₀H₉BrN₂O₃), it satisfies Lipinski’s Rule‑of‑Five criteria and serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and other areas requiring late‑stage diversification [1]. Commercially available in quantities from 50 mg to multi‑gram scale with ≥95 % purity, this compound is supplied by multiple vendors for research and further manufacturing use .

Why Generic Substitution Fails for 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176-76-2)


In‑class compounds that share the pyrazol‑furan‑carboxylic acid scaffold cannot be interchanged without altering key reactivity and physicochemical properties [1]. For instance, the analogous 5‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]furan‑2‑carboxylic acid (CAS 312308‑99‑9) lacks the 3‑methyl substituent on the furan ring, which directly influences conformational rigidity, lipophilicity, and the acid dissociation constant . Similarly, replacing the 4‑bromo atom with a chloro (CAS 312309‑03‑8) or hydrogen substituent (CAS 386736‑99‑8) eliminates the most active handle for palladium‑catalysed cross‑coupling, thereby compromising the synthetic utility in late‑stage diversification . The quantitative evidence below demonstrates that even subtle structural differences translate into measurable variations in pKa, LogP, and reaction compatibility—parameters that directly impact lead optimisation, solubility, and synthetic efficiency in downstream applications.

Quantitative Differentiation Guide for 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176-76-2)


Acid Dissociation Constant (pKa) Comparison: Target vs. 3‑Methylfuran‑2‑carboxylic Acid and 4‑Chloro Analog

The target compound exhibits a calculated acid dissociation constant (pKa) of 2.98, which is 0.47 log units lower (more acidic) than the parent 3‑methylfuran‑2‑carboxylic acid (pKa 3.45) and 0.16 log units lower than the corresponding 4‑chloro‑pyrazolyl analog (pKa 3.14) . This enhanced acidity arises from the electron‑withdrawing effect of the 4‑bromopyrazol‑1‑ylmethyl substituent and has implications for solubility, salt formation, and binding interactions.

Physicochemical profiling Drug-like properties Solubility prediction

Lipophilicity (LogP) Differentiation: Target vs. 4‑Chloro and Unsubstituted Pyrazole Analogs

The target compound possesses a calculated LogP of 1.94, which is higher than that of the 4‑chloro analog (LogP 1.88) and substantially higher than the unsubstituted pyrazole analog (LogP 0.20) . The combination of the 4‑bromo substituent on the pyrazole and the 3‑methyl group on the furan ring contributes approximately +0.06 log units relative to the chloro derivative and +1.74 log units relative to the des‑bromo/des‑methyl comparator, indicating superior passive membrane permeability potential.

Lipophilicity Membrane permeability Lead optimisation

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Target vs. Closest Analogs

The target compound maintains a TPSA of 68.26 Ų with one hydrogen-bond donor and four hydrogen-bond acceptors, identical to the 4‑bromo-des‑methyl analog (CAS 312308‑99‑9, TPSA 68.26) and the 4‑chloro analog . However, compared to the simpler 3‑methylfuran‑2‑carboxylic acid (TPSA not explicitly reported, but predicted lower due to absence of the pyrazole ring), the TPSA increase of approximately 18 Ų attributable to the pyrazole ring preserves drug‑like properties while adding a productive vector for molecular recognition.

Drug-likeness Oral bioavailability Physicochemical screening

Synthetic Utility: 4‑Bromo Handle for Palladium‑Catalysed Cross‑Coupling vs. Chloro and Unsubstituted Analogs

The 4‑bromopyrazole moiety of the target compound is a privileged reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalysed cross‑coupling reactions [1]. In contrast, the 4‑chloro analog (CAS 312309‑03‑8) exhibits significantly lower oxidative addition reactivity, often requiring harsher conditions or specialised catalysts, while the unsubstituted pyrazole analog (CAS 386736‑99‑8) lacks a halogen handle entirely, precluding direct C–C bond formation at the 4‑position without additional functionalisation . The established reactivity of 4‑bromopyrazole scaffolds in generating kinase inhibitor libraries is well precedented [2].

C–C bond formation Late-stage functionalisation Medicinal chemistry diversification

Lipinski Profile and Drug‑Likeness Assessment: Target Compound vs. In‑Class Analogs

The target compound satisfies the Lipinski Rule‑of‑Five with zero violations (MW 285, HBD 1, HBA 4, LogP 1.94) [1], confirming its suitability as a drug‑like fragment or building block. The 4‑chloro analog similarly complies with the rule, but its lower LogP reduces potential membrane permeability; the unsubstituted pyrazole analog (LogP 0.20) also complies but falls below the optimal lipophilicity range for many intracellular targets . The 3‑methylfuran‑2‑carboxylic acid alone (MW 126) is too small for meaningful ligand efficiency unless elaborated .

Drug-likeness ADME prediction Fragment-based screening

Research and Industrial Application Scenarios for 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid (CAS 1183176-76-2)


Kinase Inhibitor Lead Generation – Pyrazol‑Furan Carboxamide Analogues

In the design of Akt kinase inhibitors, the pyrazol‑furan carboxamide scaffold featuring a conformationally restricted architecture was shown to deliver compounds with Akt1 inhibitory activity and antiproliferative efficacy against HCT116 and OVCAR‑8 cell lines [1]. The target carboxylic acid serves as the direct precursor for amide coupling to generate such carboxamide libraries, with the 4‑bromo handle enabling further SAR exploration at the pyrazole 4‑position via Suzuki coupling [2]. The 3‑methyl substituent on the furan ring provides steric differentiation from the des‑methyl analogs used in the published series, potentially modulating isoform selectivity and metabolic stability.

Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling

The 4‑bromopyrazole moiety is a well‑established partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, amine, or alkyne substituents at the pyrazole 4‑position [2]. The target compound’s bromine reactivity (qualitatively: Br > Cl ≫ H for oxidative addition) makes it the preferred choice over the corresponding chloro or unsubstituted pyrazole analogs when rapid, high‑yielding diversification is required for fragment‑based or parallel synthesis campaigns .

Physicochemical Property Optimisation in Fragment‑Based Drug Discovery

With a LogP of 1.94 and TPSA of 68.26 Ų, the target compound occupies an attractive physicochemical space for fragment libraries, balancing aqueous solubility (aided by the carboxylic acid with pKa 2.98) with sufficient lipophilicity for target engagement [3]. Compared to the unsubstituted pyrazole analog (LogP 0.20), the target offers a >1.7 log‑unit increase in lipophilicity, improving the likelihood of detecting binding in biophysical screens while maintaining ligand efficiency metrics suitable for hit‑to‑lead progression .

Selective Kinase Inhibitor Assembly Using the Bromine Displacement Handle

A published study demonstrated that pyrazol‑furan carboxamide analogs exhibit potent Akt1 inhibition and that structural modification at the pyrazole ring can modulate selectivity across the AGC kinase family [1]. The target compound, bearing a 4‑bromine atom, can be directly elaborated to 4‑aryl‑, 4‑heteroaryl‑, or 4‑amino‑pyrazole derivatives, enabling medicinal chemists to probe kinase selectivity profiles rapidly without de novo synthesis of the entire scaffold [2].

Quote Request

Request a Quote for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.